

# Spectroscopic Analysis of Carbonodithioic Acid, O,S-Dimethyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: Carbonodithioic acid, O,S-dimethyl ester

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## Introduction

**Carbonodithioic acid, O,S-dimethyl ester**, also known as O,S-dimethyl dithiocarbonate, is a sulfur-containing organic compound with the chemical formula  $C_3H_6OS_2$ .<sup>[1]</sup> Its structure, featuring a thiocarbonyl group flanked by a methoxy and a methylthio group, gives rise to a unique spectroscopic profile that is critical for its identification and characterization in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the spectroscopic data for **Carbonodithioic acid, O,S-dimethyl ester**, including detailed experimental protocols and data interpretation.

## Molecular and Chemical Properties

Property	Value	Source
Chemical Formula	$C_3H_6OS_2$	[1]
Molecular Weight	122.21 g/mol	[2][3]
CAS Number	19708-81-7	[1]
Synonyms	O,S-Dimethyl dithiocarbonate, Methyl O-methylxanthate, Dimethyl xanthate	[1][3]

## Spectroscopic Data

The structural elucidation of **Carbonodithioic acid, O,S-dimethyl ester** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Carbonodithioic acid, O,S-dimethyl ester** is characterized by two distinct singlets, corresponding to the two non-equivalent methyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.14	Singlet	3H	O-CH <sub>3</sub>
2.55	Singlet	3H	S-CH <sub>3</sub>

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum shows three signals corresponding to the thiocarbonyl carbon and the two methyl carbons. The chemical shift of the thiocarbonyl carbon is significantly downfield due to the deshielding effect of the double-bonded sulfur atom.

Chemical Shift (δ) ppm	Assignment	Notes
~215	C=S	Experimental value for SCSO dithiocarbonates.[4]
~55-60	O-CH <sub>3</sub>	Estimated based on typical values for methoxy groups.
~15-20	S-CH <sub>3</sub>	Estimated based on typical values for methylthio groups.

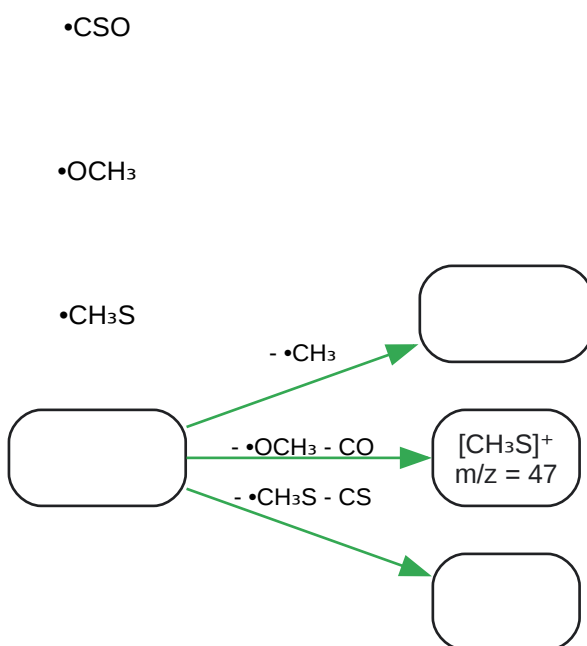
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Carbonodithioic acid, O,S-dimethyl ester** results in a distinct fragmentation pattern that is useful for its identification.

m/z	Relative Intensity	Proposed Fragment Ion
122	High	$[M]^+$ (Molecular Ion)
75	High	$[\text{CH}_3\text{OCS}]^+$
47	Moderate	$[\text{CH}_3\text{S}]^+$
31	High	$[\text{OCH}_3]^+$

### Proposed Fragmentation Pathway

The fragmentation of the molecular ion ( $[M]^+$ ) can be rationalized through several key cleavage events.



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Caption: Proposed EI-MS fragmentation of **Carbonodithioic acid, O,S-dimethyl ester**.

## Infrared (IR) Spectroscopy

The IR spectrum of **Carbonodithioic acid, O,S-dimethyl ester** displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table presents predicted absorption ranges based on spectroscopic correlation tables and data from analogous compounds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Medium	C-H stretch (methyl)
1250 - 1050	Strong	C=S stretch (thiocarbonyl)
1100 - 1000	Strong	C-O stretch (ester)
700 - 600	Medium	C-S stretch

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Carbonodithioic acid, O,S-dimethyl ester**.

### Sample Preparation

Due to its liquid nature, **Carbonodithioic acid, O,S-dimethyl ester** can be analyzed directly or in solution.

- **Neat Sample:** For IR and direct-injection MS, the pure liquid can be used without further preparation.
- **Solution Sample:** For NMR, a solution is prepared by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).

## Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR

- **Instrument Setup:** Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.

- **Sample Application:** Place a small drop of the neat liquid sample onto the center of the ATR crystal.
- **Spectrum Acquisition:** Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- **Data Processing:** Perform a baseline correction and label the significant peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-20 mg of **Carbonodithioic acid, O,S-dimethyl ester** in ~0.6 mL of  $\text{CDCl}_3$  in a clean, dry NMR tube.
- **Instrument Tuning:** Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-12 ppm.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-220 ppm. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the FID to obtain the spectrum. Reference the chemical shifts to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm). Integrate the peaks in the  $^1\text{H}$  spectrum.

## Mass Spectrometry (MS) Protocol

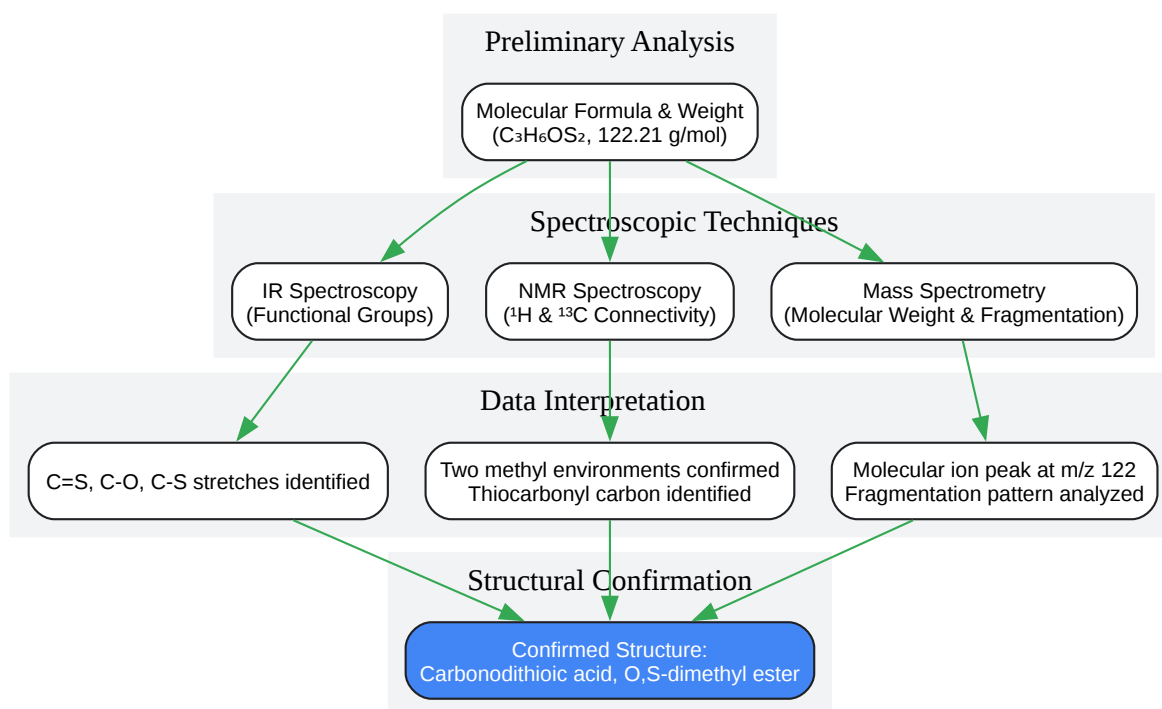
### Electron Ionization (EI) - GC-MS

- **Sample Introduction:** If using a Gas Chromatograph (GC) for sample introduction, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC. The GC column will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

- **Ionization:** In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, and a mass spectrum is generated.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Carbonodithioic acid, O,S-dimethyl ester**.



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Caption: Workflow for the spectroscopic identification of the target compound.

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